2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antitumor and Anticancer Applications
- A series of 1,2,4-triazine derivatives with piperazine amide moieties were synthesized and investigated for potential anticancer activities. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
- Synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone derivatives led to the discovery of compounds with significant anticancer and antituberculosis activities. Compound 3c, in particular, showed both activities (Mallikarjuna et al., 2014).
2. Pharmaceutical Development
- The synthesis of 4-hydroxyalk-2-enenitriles, involving the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes, provided insights into the development of new pharmaceutical compounds (Nolcami et al., 1986).
- An assay method was developed for quality control and stability studies of a new cardiovascular system disorder agent, demonstrating the importance of accurate measurement in drug development (Dwivedi et al., 2003).
3. Analytical Chemistry
- A high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma, illustrating the compound's utility in analytical chemistry (Ji et al., 2012).
4. Novel Synthesis Methods
- The synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one highlighted new methods in the synthesis of complex organic molecules (Acharyulu et al., 2010).
- In another study, liquid-liquid partition chromatography was employed, using acetonitrile as the stationary phase, for the separation of various compounds, demonstrating the compound's utility in chromatography techniques (Corbin et al., 1960).
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-piperazin-1-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZJVMVTDWPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017388-57-6 |
Source
|
Record name | 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.